19-Iodononadecanoic acid
Description
19-Iodononadecanoic acid is a saturated fatty acid derivative characterized by a 19-carbon chain with an iodine atom substituted at the terminal (ω) position. While direct data on this compound are absent in the provided evidence, its structure can be inferred from related compounds like nonadecanoic acid (C19H38O2, CAS 646-30-0), a straight-chain carboxylic acid with a melting point of 68–70°C . The iodinated analog likely has a molecular formula of C19H37IO2 and a molecular weight of ~424.4 g/mol (calculated by substituting one hydrogen with iodine, atomic weight ~126.9).
Iodinated fatty acids are often used in biochemical research, such as radiolabeling for metabolic studies or as intermediates in organic synthesis.
Properties
Molecular Formula |
C19H37IO2 |
|---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
19-iodononadecanoic acid |
InChI |
InChI=1S/C19H37IO2/c20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19(21)22/h1-18H2,(H,21,22) |
InChI Key |
AKSMAMMWKSHIBY-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCCCI)CCCCCCCCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares 19-Iodononadecanoic acid with structurally related fatty acids and hydrocarbons, based on physicochemical properties, hazards, and applications inferred from the evidence.
Structural and Physicochemical Properties
Table 1: Key Properties of this compound and Analogues
*Estimated based on nonadecanoic acid and iodine’s atomic weight.
Key Observations :
- Chain Length: Nonadecanoic acid (C19) and its iodinated derivative have longer chains than Isononanoic (C9) or n-Undecanoic (C11) acids, leading to higher molecular weights and melting points.
- Substituent Effects: The iodine atom in this compound increases molecular weight by ~126 g/mol compared to nonadecanoic acid. Halogenation typically elevates melting points due to enhanced van der Waals forces, though specific data are lacking.
- Branching: Isononanoic acid’s branched structure reduces packing efficiency, likely lowering its melting point relative to straight-chain analogs .
Table 2: Hazard Classification of Comparable Compounds
Key Observations :
- Halogenation Impact: Iodine’s electronegativity and polarizability may increase reactivity and toxicity compared to non-halogenated acids like nonadecanoic acid .
- Branching vs. Straight Chains: Isononanoic acid’s branched structure correlates with higher hazards (skin corrosion, environmental toxicity) , while straight-chain n-Undecanoic acid is non-hazardous .
Q & A
Q. What experimental designs are suitable for studying the role of this compound in lipid metabolism, particularly in clustered data scenarios?
- Methodological Answer : Use longitudinal studies with repeated measures to account for intra-subject variability. Mixed-effects models are recommended to handle nested data (e.g., multiple observations per cell culture batch). Researchers should predefine covariates (e.g., cell type, incubation time) and validate assumptions using residual plots .
Q. How can conflicting data on the cytotoxicity of this compound in different cell lines be reconciled?
- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., cell membrane composition, incubation time). Dose-response curves should be normalized to cell viability controls (e.g., MTT assays). Cross-validation using isogenic cell lines with modulated lipid transporters (e.g., CD36) can clarify uptake-dependent toxicity .
Q. What strategies mitigate iodine leaching during in vivo tracer studies using this compound?
- Methodological Answer : Stabilize the compound by formulating it in lipid emulsions or encapsulating it in cyclodextrins. Radiolabeled analogs (e.g., ¹²⁵I) should be used to track leaching via gamma counting. Control experiments with iodine-free analogs are essential to distinguish leaching from metabolic breakdown .
Q. How can computational modeling predict the interaction of this compound with lipid-binding proteins?
- Methodological Answer : Molecular dynamics simulations using force fields (e.g., CHARMM36) can model iodine’s steric effects on protein binding. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics. Comparative analyses with non-iodinated analogs are critical to isolate iodine-specific interactions .
Data Analysis and Interpretation
Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound in heterogeneous biological systems?
- Methodological Answer : Non-linear regression (e.g., Hill equation) is suitable for sigmoidal dose-response relationships. For heterogeneous systems (e.g., mixed cell populations), Bayesian hierarchical models can account for subgroup variability. Sensitivity analyses should test robustness against outliers .
Q. How should researchers address discrepancies in reported partition coefficients (log P) for this compound?
- Methodological Answer : Standardize measurement conditions (pH, temperature) and solvent systems (e.g., octanol-water). Validate results using shake-flask methods with HPLC quantification. Cross-reference with computational predictions (e.g., XLogP3) to identify methodological biases .
Ethical and Practical Considerations
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods for synthesis and handling. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Monitor airborne iodine levels with gas detectors. Emergency protocols for iodine exposure (e.g., sodium thiosulfate washes) must be established .
Q. How can researchers align studies on this compound with FAIR (Findable, Accessible, Interoperable, Reusable) data principles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
